Enhanced Lipophilicity Over the Des-Ethoxy Analog: cLogP Comparison
The ethoxyacetamide moiety in the target compound is predicted to increase lipophilicity relative to the simpler N-[2-(furan-3-yl)ethyl]acetamide (CAS 1428356-55-1), an important descriptor for membrane permeability and blood-brain barrier penetration in CNS drug discovery. The target compound features an ethoxy substituent on the acetamide side chain, whereas the comparator bears only a methyl group . This structural difference is expected to translate into a measurable shift in partition coefficient, though experimentally determined logP/logD values for the exact compounds in a consistent system are currently absent.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2 (predicted, ChemAxon/ALOGPS consensus) |
| Comparator Or Baseline | N-[2-(furan-3-yl)ethyl]acetamide (CAS 1428356-55-1): cLogP ≈ 0.6 (predicted) |
| Quantified Difference | Δ cLogP ≈ +0.6 log units |
| Conditions | In silico prediction using consensus model; no experimental shake-flask data available for direct comparison. |
Why This Matters
For CNS or intracellular target programs, the ~0.6 log unit increase in predicted lipophilicity may meaningfully improve passive membrane permeability, a key criterion for prioritizing 2-ethoxy analogs over simpler acetamides in library synthesis.
